Orthogonal Nα-Deprotection Selectivity: Adpoc Removed with 3% TFA While tert-Butyl Esters Remain Intact
Adpoc-Trp-OH enables orthogonal deprotection strategies unattainable with Boc-Trp-OH or Fmoc-Trp-OH. The Adpoc group is cleaved under exceptionally mild acidolytic conditions using 3% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), while tert-butyl (tBu) side-chain protecting groups and tert-butyl ester linkers remain fully stable [1]. This contrasts with Boc, which requires ≥50% TFA for complete removal, and Fmoc, which is base-labile and orthogonal to acid conditions.
| Evidence Dimension | Deprotection Condition (TFA concentration required for complete cleavage) |
|---|---|
| Target Compound Data | 3% TFA in CH₂Cl₂ |
| Comparator Or Baseline | Boc group: ≥50% TFA required; tert-butyl esters: stable under 3% TFA |
| Quantified Difference | Adpoc cleaves at TFA concentration ~17-fold lower than Boc, enabling selective Nα deprotection in the presence of tBu-protected side chains |
| Conditions | Solution-phase peptide synthesis; room temperature |
Why This Matters
This orthogonality allows sequential, controlled deprotection of Nα-Adpoc without affecting tert-butyl side-chain protections, critical for assembling complex or acid-sensitive peptides.
- [1] Heinzel, W.; Kronbach, T.; Voelter, W. Klassische Synthese von Thymopoietin 32-36 (TP 5) unter Verwendung der säurelabilen 1-(1-Adamantyl)-1-methylethoxycarbonyl-Schutzgruppe. Z. Naturforsch. 1982, 37b (12), 1652-1658. View Source
